molecular formula C10H12BrN B1378749 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1555656-45-5

5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1378749
CAS No.: 1555656-45-5
M. Wt: 226.11 g/mol
InChI Key: FTLXOFQFQOLFTG-UHFFFAOYSA-N
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Description

5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is a bicyclic organic compound featuring a bromine atom at the 5-position and a methyl group at the 7-position of the isoquinoline scaffold. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name

5-bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-4-8-6-12-3-2-9(8)10(11)5-7/h4-5,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLXOFQFQOLFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCNC2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 7-methyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is not well-defined. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and the tetrahydroisoquinoline ring system play crucial roles in its interaction with biological targets .

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogues and their substituent patterns are compared below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
5-Bromo-7-methyl-1,2,3,4-THIQ* Br (5), CH₃ (7) C₁₀H₁₂BrN ~224.12 Not explicitly stated Methyl enhances lipophilicity; Br stabilizes via halogen bonding.
5-Bromo-7-(trifluoromethyl)-1,2,3,4-THIQ Br (5), CF₃ (7) C₁₀H₉BrF₃N 264.08 1356111-42-6 CF₃ increases electronegativity and metabolic stability .
7-Bromo-1,2,3,4-THIQ (hydrochloride) Br (7) C₉H₁₀BrN·HCl 248.55 220247-73-4 Hydrochloride form improves aqueous solubility .
5-Bromo-6,7-difluoro-1,2,3,4-THIQ Br (5), F (6,7) C₉H₈BrF₂N 248.07 2137609-96-0 Fluorines enhance polarity and bioavailability .
7-Bromo-6-fluoro-2-methyl-1,2,3,4-THIQ Br (7), F (6), CH₃ (2) C₁₀H₁₀BrFN 242.10 1270045-85-6 Methyl at 2-position introduces steric hindrance .

*THIQ = Tetrahydroisoquinoline

Physicochemical Properties

  • Lipophilicity : Methyl and trifluoromethyl groups enhance lipophilicity compared to halogen-only analogues (e.g., 5-Bromo-6,7-difluoro-THIQ) .
  • Solubility : Hydrochloride salts (e.g., 7-Bromo-THIQ·HCl) exhibit improved water solubility, critical for pharmaceutical formulations .
  • Electron Effects : Trifluoromethyl groups (CF₃) are strongly electron-withdrawing, altering reactivity in electrophilic substitutions .

Biological Activity

5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline (5-Br-7-Me-THIQ) is a compound belonging to the tetrahydroisoquinoline family, which is known for its diverse biological activities. This article explores the biological activity of 5-Br-7-Me-THIQ, focusing on its mechanisms of action, biochemical interactions, and potential applications in medicine and research.

5-Br-7-Me-THIQ has the molecular formula C10H12BrNC_{10}H_{12}BrN and features a bromine atom at the 5th position and a methyl group at the 7th position of its tetrahydroisoquinoline structure. Its unique structure contributes to its biological properties, particularly in interactions with enzymes and receptors.

5-Br-7-Me-THIQ exhibits a variety of biological effects through several mechanisms:

1. Enzyme Interaction:

2. Cellular Effects:

  • Signal Transduction Pathways: 5-Br-7-Me-THIQ modulates various signaling pathways, including the MAPK/ERK pathway. This modulation can influence cell proliferation and differentiation processes.
  • Gene Expression Regulation: The compound affects gene expression by interacting with transcription factors, leading to alterations in protein synthesis related to cell cycle regulation and apoptosis.

Biochemical Activities

The compound's biochemical activities can be summarized as follows:

Activity TypeDescription
Neurotransmitter ModulationIncreases serotonin and dopamine levels by inhibiting MAO
Antimicrobial PropertiesExhibits activity against various pathogens; specific data on 5-Br-7-Me-THIQ is sparse but inferred from related compounds
Potential Anticancer ActivityInvestigated for its ability to induce apoptosis in cancer cells

Case Studies and Research Findings

Several studies have explored the biological implications of tetrahydroisoquinoline derivatives similar to 5-Br-7-Me-THIQ:

  • Neuroprotective Effects:
    • A study demonstrated that THIQ derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases such as Parkinson's or Alzheimer's.
  • Antimicrobial Activity:
    • Related compounds have shown effectiveness against bacterial strains resistant to conventional antibiotics. While direct studies on 5-Br-7-Me-THIQ are needed, its structural relatives indicate a promising antimicrobial profile .
  • Cancer Research:
    • Research into THIQ analogs has revealed their ability to induce apoptosis in various cancer cell lines. The mechanism may involve modulation of apoptotic pathways via mitochondrial interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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